molecular formula C11H14N2O B100331 4-(1H-benzimidazol-2-yl)butan-2-ol CAS No. 19276-02-9

4-(1H-benzimidazol-2-yl)butan-2-ol

Cat. No.: B100331
CAS No.: 19276-02-9
M. Wt: 190.24 g/mol
InChI Key: MTMSWVAWKVUTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)butan-2-ol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19276-02-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-2-ol

InChI

InChI=1S/C11H14N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5,8,14H,6-7H2,1H3,(H,12,13)

InChI Key

MTMSWVAWKVUTSR-UHFFFAOYSA-N

SMILES

CC(CCC1=NC2=CC=CC=C2N1)O

Canonical SMILES

CC(CCC1=NC2=CC=CC=C2N1)O

19276-02-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8 g of 1,2-phenylenediamine and 6.6 g of 4-pentenoic acid in 50 mL of 4N hydrochloric acid was heated to reflux for 18 hours, cooled in an ice bath, made basic (pH=8) with ammonium hydroxide and extracted into 3×100 mL of ethyl acetate. The combined extracts were dried over magnesium sulfate and concentrated under reduced pressure. After drying under vacuum, 10 g of 4-(1H-benzimidazol-2-yl)-butan-2-ol was obtained as a thick oil which slowly crystallized.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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